O-Desmethylvenlafaxine-d6
Description
Properties
Molecular Formula |
C16H19D6NO2 |
|---|---|
Molecular Weight |
269.41 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Considerations for O Desmethylvenlafaxine D6
Deuterium (B1214612) Incorporation Strategies in Organic Synthesis
The introduction of deuterium into organic molecules requires specific synthetic methods that can achieve high levels of isotopic enrichment at designated positions. For O-Desmethylvenlafaxine-d6, the deuterium labels are located on the two methyl groups of the N,N-dimethylamino moiety.
Principles of Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium exchange (H-D exchange) reactions are fundamental to isotopic labeling. These reactions involve the substitution of a protium (¹H) atom with a deuterium (²H) atom and are typically equilibrium processes. The efficiency of the exchange is influenced by factors such as the acidity of the proton being replaced, the nature of the deuterium source (e.g., D₂O, D₂ gas), and the use of catalysts. While direct H-D exchange can be employed for acidic protons, the protons on the N-methyl groups of O-Desmethylvenlafaxine are not readily exchangeable under standard conditions. Therefore, a more targeted synthetic approach is necessary.
Targeted Deuteration Approaches for Specific Molecular Sites
Given that the deuterium labels in this compound are on the N-methyl groups, a common and effective strategy involves the use of deuterated reagents during the synthesis of the N,N-dimethylamino group. A plausible synthetic route for O-Desmethylvenlafaxine involves the reductive amination of a primary amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride. nih.gov To introduce the six deuterium atoms, a deuterated formaldehyde source (e.g., paraformaldehyde-d₂) or a deuterated reducing agent in combination with a non-deuterated formaldehyde source could be employed.
A more direct and widely used method is the N-methylation of the primary amine precursor using a deuterated methylating agent. Reagents such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄) can be used to introduce the trideuteromethyl groups. This approach ensures that the deuterium is incorporated specifically at the desired positions with high efficiency. The reaction typically proceeds via nucleophilic substitution, where the primary amine displaces the leaving group of the deuterated methylating agent. To achieve the N,N-di(methyl-d₃) substitution, the reaction is carried out with at least two equivalents of the deuterated methylating agent, often in the presence of a base to neutralize the acid generated during the reaction.
| Deuterated Reagent | Reaction Type | Typical Precursor |
| Iodomethane-d₃ (CD₃I) | Nucleophilic Substitution | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol |
| Dimethyl-d₆ sulfate ((CD₃)₂SO₄) | Nucleophilic Substitution | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol |
| Paraformaldehyde-d₂ / Reducing Agent | Reductive Amination | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol |
Purity Assessment and Isotopic Enrichment Evaluation of Deuterated Analogs
The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity.
Analytical Techniques for Isotopic Purity Verification
A combination of analytical techniques is employed to confirm the identity, chemical purity, and isotopic enrichment of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the labeled compound. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the incorporation of six deuterium atoms can be confirmed. The mass spectrum will show a characteristic isotopic cluster, and the relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₆) are used to calculate the isotopic enrichment. caymanchem.com this compound is intended for use as an internal standard for the quantification of (±)-O-desmethyl venlafaxine (B1195380) by GC- or LC-MS. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of signals corresponding to the N-methyl protons, indicating a high level of deuteration at these positions. Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium signals and confirm their location in the molecule.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the compound, ensuring that it is free from starting materials, reagents, and other synthesis-related impurities.
| Analytical Technique | Parameter Assessed | Expected Observation for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment | A molecular ion peak shifted by approximately 6 Da compared to the unlabeled compound, with a high abundance of the d₆ species. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Positional Purity of Deuteration | Disappearance or significant reduction of the signal corresponding to the N-methyl protons. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Location of Deuterium | A signal in the region expected for N-methyl groups. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single major peak corresponding to the desired compound. |
Phenomenon of Deuterium Exchange and Label Stability in Biological Matrices and Solvents
For a deuterated internal standard to be reliable, the deuterium labels must be stable and not undergo back-exchange with protons from the surrounding environment, such as biological matrices or solvents, during sample preparation, storage, and analysis. The deuterium atoms on the N-methyl groups of this compound are covalently bonded to carbon atoms. These C-D bonds are generally stable under physiological and typical analytical conditions. The stability of these labels is a key advantage of using deuterated compounds as internal standards, as they co-elute with the analyte in chromatographic systems and experience similar ionization and fragmentation in the mass spectrometer, leading to accurate quantification. veeprho.com
Stereochemical Aspects in the Synthesis of this compound
O-Desmethylvenlafaxine is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl, phenyl, and ethylamino groups. nih.gov The compound exists as a pair of enantiomers, (R)- and (S)-O-desmethylvenlafaxine. nih.gov The synthesis of this compound is typically performed as a racemic mixture, resulting in (±)-O-Desmethylvenlafaxine-d6. caymanchem.comcerilliant.com
The synthetic route to introduce the deuterium labels on the N-methyl groups generally does not affect the existing stereocenter. For instance, the N-methylation of a racemic primary amine precursor will result in a racemic product. If a single enantiomer of this compound is required, a stereoselective synthesis or a chiral separation of the final racemic mixture would be necessary. Chiral chromatography techniques, such as HPLC with a chiral stationary phase, can be employed to separate the (R)- and (S)-enantiomers of both the deuterated and non-deuterated forms of O-desmethylvenlafaxine. nih.govresearchgate.netuwaterloo.ca The stereochemical integrity of the standard is crucial when studying the stereoselective metabolism and pharmacokinetics of venlafaxine and its metabolites. nih.gov
Advanced Analytical Methodologies for the Quantitation of O Desmethylvenlafaxine D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant bioanalytical technique for the quantification of O-Desmethylvenlafaxine-d6 due to its superior sensitivity, selectivity, and speed. The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation Techniques for Complex Matrices
The primary objective of sample preparation is to extract this compound from complex biological matrices such as plasma, blood, or urine, while removing interfering substances that could compromise the accuracy of the analysis. Solid-phase extraction (SPE) is a widely adopted and effective technique for this purpose.
SPE offers significant advantages over other methods like liquid-liquid extraction by providing higher analyte recovery, improved precision, and reduced consumption of organic solvents. The process typically involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest. For the extraction of O-Desmethylvenlafaxine and its deuterated analogue, reversed-phase SPE cartridges are commonly employed.
A typical SPE protocol for plasma samples includes the following steps:
Conditioning: The SPE cartridge is conditioned sequentially with methanol and water to activate the sorbent.
Sample Loading: The plasma sample, often pre-treated by protein precipitation, is loaded onto the cartridge.
Washing: The cartridge is washed with a weak organic solvent solution to remove endogenous interferences.
Elution: this compound is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Optimization of Chromatographic Separation Parameters
Achieving efficient chromatographic separation is paramount for resolving this compound from other compounds in the sample, thereby minimizing matrix effects and ensuring accurate quantification. The optimization process involves the careful selection of the analytical column, mobile phase composition, flow rate, and column temperature.
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Parameter | Optimized Condition |
| Analytical Column | C18 reversed-phase columns (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically in the range of 0.2 to 0.5 mL/min. |
| Column Temperature | Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times. |
| Injection Volume | A small volume, usually between 5 to 20 µL, is injected. |
The use of sub-2 µm particle columns in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly enhance separation efficiency and reduce analysis time.
Mass Spectrometric Detection Principles and Ionization Source Selection
Mass spectrometry provides the high selectivity and sensitivity required for detecting trace levels of this compound. Electrospray ionization (ESI) is the most commonly used ionization source for this compound as it is well-suited for polar and thermally labile molecules. ESI is typically operated in the positive ion mode, which results in the formation of protonated molecular ions [M+H]⁺ of this compound. The selection of the ionization source and its parameters, such as capillary voltage and source temperature, are optimized to maximize the signal intensity of the analyte.
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the monitoring of a specific product ion in the third quadrupole (Q3). This two-stage mass filtering significantly enhances the signal-to-noise ratio and the specificity of the assay.
The selection of MRM transitions for this compound is a critical step. The precursor ion is typically the protonated molecule [M+H]⁺. The collision energy is then optimized to produce a stable and abundant product ion, which is characteristic of the analyte's structure.
Table 2: Example MRM Transitions for O-Desmethylvenlafaxine and its Deuterated Analogue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethylvenlafaxine | 264.2 | 107.1 |
| This compound | 270.2 | 113.1 |
The "d6" designation indicates the presence of six deuterium (B1214612) atoms, which increases the mass of the molecule by six atomic mass units. This mass shift is reflected in both the precursor and, typically, the fragment ions, allowing for clear differentiation from the unlabeled compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
While LC-MS/MS is more prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. However, due to the polar nature and low volatility of this compound, a derivatization step is generally required to make it suitable for GC analysis.
Derivatization Strategies for Enhanced Volatility and Detection
Derivatization is a chemical modification process that converts a compound into a product with properties that are more amenable to a particular analytical technique. For the GC-MS analysis of this compound, the primary goals of derivatization are to:
Increase volatility by masking polar functional groups (hydroxyl and amine groups).
Enhance thermal stability to prevent degradation in the hot GC inlet and column.
Improve chromatographic peak shape and resolution.
Common derivatization strategies for compounds containing hydroxyl and amine groups include:
Silylation: This is one of the most common derivatization techniques, where an active hydrogen in the hydroxyl or amine group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivatives are significantly more volatile and thermally stable.
Acylation: This method involves the reaction of the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form ester or amide derivatives. Acylation can also introduce fluorinated groups, which can enhance detection by electron capture detectors.
Alkylation: This strategy replaces active hydrogens with an alkyl group, forming ethers or higher-order amines.
Given that O-Desmethylvenlafaxine is a tertiary alcohol, derivatization is crucial for successful GC-MS analysis. The selection of the appropriate derivatization reagent and reaction conditions (temperature and time) must be carefully optimized to ensure complete and reproducible derivatization, leading to reliable quantitative results. For instance, a dehydrogenation procedure has been noted as a derivatization approach for venlafaxine (B1195380) and its desmethyl metabolite, which are also tertiary alcohols sysrevpharm.org.
GC Column Selection and Temperature Programming
The selection of an appropriate gas chromatography (GC) column is the most critical step in developing a robust separation method for O-Desmethylvenlafaxine and its deuterated internal standard, this compound. The choice is governed by four key parameters: stationary phase, column internal diameter (I.D.), film thickness, and column length.
Stationary Phase: The principle of "like dissolves like" is paramount in stationary phase selection. For the analysis of moderately polar compounds like O-Desmethylvenlafaxine, columns with a low to mid-polarity stationary phase are typically chosen. A common starting point for antidepressant analysis is a non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS). This type of phase separates compounds primarily based on their boiling points but also provides some polar interactions, which can be beneficial for resolving the analyte from matrix components.
Column I.D. and Film Thickness: The internal diameter of the column influences both efficiency and sample capacity. For most applications involving mass spectrometry (MS) detection, a 0.25 mm I.D. column offers a good balance. Film thickness affects the retention of analytes; thicker films (e.g., 0.5 µm) increase retention and are suitable for more volatile compounds, while thinner films (e.g., 0.25 µm) are preferred for higher boiling point analytes to ensure they elute at a reasonable temperature.
Table 1: Typical GC Columns and Conditions for Antidepressant Analysis
| Stationary Phase | Example Column | Polarity | Typical Dimensions | Application Notes |
|---|---|---|---|---|
| 5% Phenyl / 95% Dimethylpolysiloxane | DB-5MS, HP-5MS, Rxi-5Sil MS | Low | 30 m x 0.25 mm, 0.25 µm | General purpose, excellent for separating compounds by boiling point with some polar selectivity. Commonly used for initial method development. |
| 50% Phenyl / 50% Dimethylpolysiloxane | DB-17MS, Rtx-50 | Intermediate | 30 m x 0.25 mm, 0.25 µm | Offers alternative selectivity for polar compounds. Useful if co-elution occurs on a 5% phenyl phase. |
| Polyethylene Glycol (PEG) | DB-WAX, Rtx-Wax | High | 30 m x 0.25 mm, 0.25 µm | Used for highly polar analytes. May require derivatization for compounds like O-Desmethylvenlafaxine to improve volatility and peak shape. |
Rigorous Method Validation Principles for Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for quantitative bioanalysis. europa.eu A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. clearsynth.com This behavior is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. clearsynth.comscispace.com The validation of a bioanalytical method employing a deuterated internal standard must be comprehensive, addressing several key parameters to ensure its reliability and suitability for its intended purpose. fda.govich.org
Establishment of Linearity and Dynamic Calibration Ranges
The calibration curve depicts the relationship between the instrument response (as a ratio of the analyte peak area to the internal standard peak area) and the known concentration of the analyte.
Range: The calibration range must encompass the expected concentrations in study samples. For O-Desmethylvenlafaxine, typical ranges in human plasma are from a few nanograms per milliliter to several hundred. nih.govnih.gov
Standards: A minimum of six to eight non-zero calibration standards should be prepared by spiking blank matrix. regulations.gov
Regression Analysis: The simplest appropriate mathematical model should be used to fit the data, typically a linear regression with or without weighting (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be consistently greater than 0.99.
Table 2: Example Linearity Data for O-Desmethylvenlafaxine in Plasma
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| O-Desmethylvenlafaxine | Human Plasma | 10 - 1000 | R = 0.0034C + 0.0272 | 0.99969 | nih.gov |
| O-Desmethylvenlafaxine | Human Plasma | 2.0 - 500 | Not Reported | 0.9990 | nih.gov |
| O-Desmethylvenlafaxine | Mouse Plasma | Not Reported | y = 0.00055x + 7.84e-4 | 0.9978 | ubi.pt |
Evaluation of Method Accuracy, Precision, and Reproducibility
Accuracy and precision are determined by analyzing Quality Control (QC) samples at multiple concentration levels on several different days.
Concentration Levels: QC samples are typically prepared at a minimum of four levels: LLOQ, low (≤3x LLOQ), medium, and high (≥75% of the Upper Limit of Quantification, ULOQ).
Precision: This is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For intra-day (repeatability) and inter-day (intermediate) precision, the RSD should not exceed 15% for QC samples, and 20% at the LLOQ. au.dk
Accuracy: This is expressed as the percent bias or relative error (%RE). The mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% at the LLOQ. au.dk
Reproducibility: This is assessed by having different analysts or using different equipment to perform the analysis, demonstrating the method's robustness.
Table 3: Example Inter- and Intra-day Precision and Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
|---|---|---|---|---|---|
| O-Desmethylvenlafaxine | Low, Medium, High | < 10% | < 10% | Not Reported | nih.gov |
| O-Desmethylvenlafaxine | LLOQ, LQC, MQC, HQC, ULOQ | < 12.6% | < 12.6% | -9.8 to +3.9% | nih.gov |
Characterization of Matrix Effects and Internal Standard Performance
Matrix effects are the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting endogenous components from the sample matrix. nih.gov
Evaluation: Matrix effects are assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov
Internal Standard Compensation: A key advantage of this compound is its ability to track and compensate for matrix effects. Because it has the same physicochemical properties as the analyte, it will be affected by ion suppression or enhancement to the same degree. The IS-normalized matrix factor should be calculated for at least six lots of matrix, and the RSD should be ≤15%. nih.gov
Extraction Recovery: The efficiency of the extraction process is also evaluated. While 100% recovery is not required, it should be consistent and reproducible across the concentration range. regulations.gov The use of a deuterated internal standard effectively corrects for variability in recovery.
Comprehensive Stability Profiling of Analytical Solutions
The stability of O-Desmethylvenlafaxine in the biological matrix and in analytical solutions must be thoroughly investigated to ensure that the measured concentration reflects the true concentration at the time of sample collection. Stability is assessed by analyzing QC samples after exposure to various conditions.
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated freezing and thawing cycles (typically at least three) that mimic sample handling procedures. nih.govbiochemia-medica.com
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a duration that reflects the time samples may be left out during processing.
Long-Term Stability: The stability of the analyte is determined after storage in a freezer (e.g., -20°C or -80°C) for a period equal to or longer than the time between sample collection and analysis. Studies have shown venlafaxine suspensions to be stable for at least 28 days when stored at 5°C or 23°C. nih.gov
Stock Solution Stability: The stability of stock and working solutions of the analyte and internal standard at room temperature and under refrigerated conditions is evaluated. One manufacturer reports a stability of ≥ 5 years for this compound when stored at -20°C. caymanchem.com For all stability tests, the mean concentration of the tested QC samples should be within ±15% of the nominal concentration.
Mitigation of Cross-Contribution from Unlabeled Analytes and Impurities
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly improves the accuracy and precision of the quantification of O-Desmethylvenlafaxine. However, a potential challenge in such assays is the "cross-contribution" or "crosstalk," where the signal of the unlabeled analyte interferes with the signal of the deuterated internal standard, or vice versa. This interference can arise from two primary sources: the presence of unlabeled O-Desmethylvenlafaxine as an impurity in the this compound standard and the natural isotopic abundance of elements in the unlabeled analyte that can yield ions with the same mass-to-charge ratio (m/z) as the deuterated standard.
Effective chromatographic separation is a cornerstone of minimizing interference. While O-Desmethylvenlafaxine and this compound are chemically identical and thus co-elute under typical reversed-phase chromatographic conditions, the separation of the analyte and its internal standard from other potential impurities is critical. Method development often focuses on achieving baseline separation from other metabolites of the parent drug and any endogenous matrix components that might interfere with the analysis.
High-resolution mass spectrometry can, in some cases, differentiate between the unlabeled analyte and the deuterated internal standard based on their exact mass differences. However, in routine bioanalytical laboratories, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are more common. The selectivity of MRM is crucial for mitigating interference. By carefully selecting the precursor and product ion transitions for both O-Desmethylvenlafaxine and this compound, the method can effectively discriminate between the two compounds.
A study on the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine utilized the following MRM transitions:
O-Desmethylvenlafaxine (ODV): m/z 264.0 → 58.1
This compound (ODV-D6): m/z 270.0 → 64.1 nih.gov
The selection of distinct precursor and product ions with a significant mass difference (6 Da for the precursor and 6 Da for the product ion) provides a high degree of specificity and minimizes the likelihood of cross-talk between the analyte and the internal standard channels.
A critical component of method validation is the assessment of selectivity. This is typically performed by analyzing blank matrix samples from multiple sources to investigate the presence of interfering signals at the retention times of the analyte and the internal standard. In a preclinical pharmacokinetic study, the selectivity of an LC-MS/MS method for O-Desmethylvenlafaxine using this compound as the internal standard was rigorously evaluated. The results of this selectivity assessment are summarized in the table below.
| Compound | Interference in Blank Matrix (% of LLOQ Peak Area) |
|---|---|
| O-Desmethylvenlafaxine | 1.07–9.22% |
| This compound | 0.00–0.02% |
Data sourced from a preclinical pharmacokinetic study utilizing this compound as an internal standard nih.gov. The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision.
The data indicates that the interference observed in the blank matrix at the retention time of O-Desmethylvenlafaxine was minimal, ranging from 1.07% to 9.22% of the peak area at the LLOQ nih.gov. More importantly, the interference at the retention time of the internal standard, this compound, was virtually non-existent, at 0.00–0.02% of its peak area in the LLOQ sample nih.gov. This demonstrates the high selectivity of the method and the successful mitigation of interference from endogenous matrix components and potential cross-contribution from the unlabeled analyte.
Applications in Preclinical and in Vitro Drug Metabolism and Pharmacokinetic Research
Utilization as an Internal Standard in Preclinical Pharmacokinetic Studies
The stable isotope-labeled O-Desmethylvenlafaxine-d6 is an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical and physical similarity to the analyte, O-desmethylvenlafaxine. caymanchem.comcerilliant.com Its distinct mass-to-charge ratio allows it to be differentiated from the unlabeled analyte, ensuring accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov
This compound is frequently employed in the development and validation of bioanalytical methods for pharmacokinetic studies in various animal models. For instance, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods use deuterated internal standards, including this compound (ODV-d6) and Venlafaxine-d6, for the simultaneous determination of venlafaxine (B1195380) and its primary metabolite, ODV, in the plasma of rodents like rats and mice. nih.govnih.gov
These methods are essential for quantifying drug concentrations in biological samples collected over time. scispace.com For example, a UPLC-MS/ESI method was developed for the simultaneous determination of venlafaxine and ODV in rat plasma using a deuterated standard. nih.gov Such precise measurements are fundamental for constructing the pharmacokinetic profiles of these compounds in preclinical species. nih.gov
Table 1: Example of Analytes and Internal Standards in Preclinical Bioanalysis
| Analyte | Internal Standard | Animal Model | Biological Matrix | Analytical Method |
|---|---|---|---|---|
| Venlafaxine | Venlafaxine-d6 | Rat | Plasma | UPLC-MS/ESI nih.gov |
| O-Desmethylvenlafaxine | This compound | Healthy Volunteers & Patients | Plasma | LC-MS/MS nih.gov |
| Venlafaxine | Fluoxetine | Mouse | Plasma, Brain | Microdialysis/LC-MS nih.gov |
This table is interactive and can be sorted by column.
By enabling accurate quantification in different biological matrices, this compound as an internal standard contributes significantly to understanding the absorption, distribution, and excretion (ADE) of O-desmethylvenlafaxine in non-human systems. Pharmacokinetic studies in laboratory animals provide crucial data on how a drug and its metabolites are handled by the body. semanticscholar.org For example, studies in mice have investigated the concentration of venlafaxine and ODV in both blood and brain, providing insights into the distribution of these compounds. nih.gov Validated bioanalytical methods are crucial for these assessments, allowing for the quantification of the compounds in plasma, brain, and liver tissues of animal models like mice. scispace.comubi.pt
Role in In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro systems are instrumental in predicting the metabolic fate of a drug in vivo. This compound plays a key role in these studies as a reference standard for identifying and quantifying metabolites.
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov In vitro studies using these systems are fundamental for investigating the metabolic pathways of drugs. The biotransformation of venlafaxine to its major metabolite, O-desmethylvenlafaxine, has been extensively studied in human liver microsomes. nih.govnih.gov These experiments help identify the specific enzymes responsible for the metabolic conversion. clinpgx.org While the focus is often on the parent drug's metabolism, the resulting data is crucial for understanding the formation of ODV.
In vitro studies have been pivotal in identifying the primary metabolic pathway for venlafaxine, which is O-demethylation to form O-desmethylvenlafaxine. clinpgx.orgnih.gov This reaction is predominantly catalyzed by the CYP2D6 enzyme. nih.govnih.govnih.gov Studies using human liver microsomes and specific CYP enzymes have detailed the kinetics of this transformation.
Research has shown that other enzymes, such as CYP2C19 and CYP2C9, are also involved in the formation of ODV, although CYP2D6 is dominant. nih.govclinpgx.org The N-demethylation of venlafaxine to N-desmethylvenlafaxine, a minor pathway, is catalyzed by CYP3A4 and CYP2C19. clinpgx.org ODV itself is further metabolized, primarily through conjugation by UDP-glucuronosyltransferase enzymes. nih.gov A shift in metabolic pathways can occur in individuals with deficient CYP2D6 function, leading to increased formation of N-desmethylvenlafaxine. nih.govclinpgx.org
Table 2: Enzyme Kinetic Parameters for Venlafaxine O-demethylation
| Enzyme System | Kinetic Parameter | Value |
|---|---|---|
| Human Liver Microsomes | Vmax | 0.36 nmol/min/mg protein nih.gov |
| Human Liver Microsomes | K(m) | 41 µM nih.gov |
This table is interactive and can be sorted by column.
Investigation of Deuterium (B1214612) Isotope Effects in Metabolic Transformations
The use of deuterated compounds like this compound is rooted in the kinetic isotope effect. Deuterium, being heavier than hydrogen, forms a stronger covalent bond with carbon. juniperpublishers.com The cleavage of a carbon-deuterium (C-D) bond requires more energy and thus proceeds at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond. This difference in reaction rates is known as the deuterium isotope effect. juniperpublishers.com
In drug metabolism, if the cleavage of a C-H bond is a rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the metabolism of the molecule. juniperpublishers.com This principle is utilized to probe metabolic mechanisms and can lead to an enhanced metabolic profile, including increased biological half-life and metabolic stability. juniperpublishers.commedchemexpress.com Furthermore, deuteration can sometimes result in "metabolic shunting," where a metabolic pathway is altered, potentially reducing the formation of toxic metabolites or increasing the formation of desired active metabolites. juniperpublishers.com While specific studies on the deuterium isotope effect on the metabolism of this compound are not detailed in the provided context, its use as a stable, non-metabolically-labile internal standard relies on the inherent stability conferred by deuteration.
Impact on Enzyme-Mediated Reaction Rates
The substitution of hydrogen with deuterium can significantly alter the rate of enzyme-mediated reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. osti.gov Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than the corresponding C-H bond cleavage. This principle is a cornerstone of using deuterated compounds to probe metabolic pathways.
In this compound, the six deuterium atoms are located on the two N-methyl groups (di(methyl-d3)amino). caymanchem.com While the primary metabolic pathway for O-desmethylvenlafaxine in humans is phase II conjugation via glucuronidation, a minor, secondary pathway involves phase I oxidative metabolism by the cytochrome P450 enzyme CYP3A4 to form N,O-didesmethylvenlafaxine. walshmedicalmedia.comresearchgate.net This reaction requires the enzymatic cleavage of a C-H bond on one of the N-methyl groups.
Table 1: The Kinetic Isotope Effect (KIE) on Drug Metabolism This table illustrates the general principles of how deuteration can affect enzyme kinetic parameters. The values are hypothetical and for illustrative purposes.
| Compound | Metabolic Reaction | Key Enzyme | Effect of Deuteration on Kinetic Parameters |
|---|---|---|---|
| Drug A (non-deuterated) | Hydroxylation | CYP3A4 | Vmax: 100 pmol/min/mg, Km: 10 µM |
| Drug A-d3 (deuterated) | Hydroxylation | CYP3A4 | Vmax: 20 pmol/min/mg, Km: 11 µM |
| O-Desmethylvenlafaxine | N-demethylation | CYP3A4 | Slower reaction rate expected |
Mechanistic Insights into Metabolic Pathways
The selective slowing of one metabolic pathway by deuteration can provide profound mechanistic insights by inducing "metabolic switching" or "metabolic shunting". nih.govnih.gov When a primary metabolic route is inhibited, the parent compound may be diverted down alternative, previously minor, pathways. nih.govresearchgate.net Studying this phenomenon helps to map the complex network of enzymes involved in a drug's disposition and identify potentially competitive metabolic routes.
The metabolism of venlafaxine itself provides a clear clinical example of metabolic switching driven by genetic factors, which mirrors the effects that can be studied using deuterated compounds. Venlafaxine is primarily metabolized to O-desmethylvenlafaxine by CYP2D6. clinpgx.org A secondary pathway, N-demethylation to N-desmethylvenlafaxine, is catalyzed by CYP3A4 and CYP2C19. clinpgx.orgnih.gov In individuals who are CYP2D6 poor metabolizers (PMs) due to genetic polymorphisms, the primary O-demethylation pathway is significantly impaired. drugbank.comresearchgate.net This impairment causes a metabolic switch: a greater proportion of venlafaxine is shunted through the N-demethylation pathway, resulting in significantly higher plasma concentrations of N-desmethylvenlafaxine in PMs compared to extensive metabolizers (EMs). clinpgx.orgclinpgx.org
Table 2: Metabolic Switching in Venlafaxine Metabolism in CYP2D6 Poor vs. Extensive Metabolizers This table presents representative data showing how impaired CYP2D6 function leads to a shift in metabolic pathways, increasing the formation of N-desmethylvenlafaxine.
| Genotype Group | Primary Metabolite (O-desmethylvenlafaxine) Level | Secondary Metabolite (N-desmethylvenlafaxine) Level | Metabolic Ratio (ODV/Venlafaxine) |
|---|---|---|---|
| Extensive Metabolizers (EMs) | Normal | Low | ~1.8 or higher drugbank.com |
This compound can be used as a tool to study similar metabolic interplay in vitro. By slowing the N-demethylation of O-desmethylvenlafaxine, researchers can investigate the capacity and kinetics of competing pathways, such as glucuronidation by various UGT (UDP-glucuronosyltransferase) enzymes. walshmedicalmedia.com This approach helps to:
In essence, by creating a specific and predictable metabolic roadblock, this compound allows for a more detailed and quantitative understanding of the enzymatic machinery responsible for drug disposition, offering mechanistic insights that are crucial for drug development and clinical pharmacology.
Quality Assurance, Reference Material Characterization, and Standardization
Criteria for Certification and Traceability of O-Desmethylvenlafaxine-d6 as a Reference Standard
The certification of this compound as a reference standard is a meticulous process governed by international standards to ensure its accuracy, reliability, and comparability across different laboratories and studies. The highest level of quality assurance for the production of certified reference materials (CRMs) is provided by accreditation to ISO 17034. reagecon.comelementalmicroanalysis.com This standard outlines the general requirements for the competence of reference material producers.
Producers of this compound certified reference materials adhere to a comprehensive set of criteria, which includes:
Production Planning and Material Characterization: A well-defined plan for the synthesis and purification of the deuterated compound is established. The raw materials used in the synthesis are thoroughly characterized to ensure their quality.
Assignment of Certified Values: The certified value, typically the concentration of the solution or the purity of the solid material, is determined through a metrologically valid procedure. elementalmicroanalysis.com This often involves using multiple independent analytical methods.
Uncertainty and Traceability: A critical aspect of certification is the establishment of metrological traceability of the assigned value to the International System of Units (SI). nist.goveurachem.org This is achieved through an unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.org The certificate of analysis for a CRM will include a statement of metrological traceability and the associated uncertainty of the certified value. elementalmicroanalysis.comnist.gov
Homogeneity and Stability Studies: The homogeneity of the batch is assessed to ensure that each unit of the reference material has the same certified property value within the stated uncertainty. reagecon.com Stability studies are conducted under various conditions to determine the shelf life and appropriate storage conditions for the reference material. reagecon.comwikipedia.org
Packaging and Documentation: The reference material is packaged to protect its integrity during storage and transport. reagecon.com Each CRM is accompanied by a certificate of analysis that provides the certified value, its uncertainty, and a statement of metrological traceability, in accordance with ISO Guide 31. who.int
The table below summarizes the key criteria for the certification of this compound as a reference standard.
| Criteria | Description | International Standard |
| Competence of Producer | The manufacturer must demonstrate competence in the production and certification of reference materials. | ISO 17034 reagecon.comansi.org |
| Metrological Traceability | The certified value must be traceable to a recognized reference, typically the SI units. nist.govnist.gov | ISO/IEC 17025 |
| Uncertainty of Certified Value | The uncertainty associated with the certified value must be estimated and stated. elementalmicroanalysis.com | ISO Guide 35 who.int |
| Homogeneity | The material must be sufficiently homogeneous with respect to the certified property. reagecon.com | ISO Guide 35 who.int |
| Stability | The stability of the material under specified storage and transport conditions must be established. reagecon.comwikipedia.org | ISO Guide 35 who.int |
| Certificate of Analysis | A certificate providing all relevant information about the certified reference material must be issued. | ISO Guide 31 who.int |
Analytical Purity Assessment and Impurity Profiling of Deuterated Analogs
The analytical purity of this compound is a critical parameter that directly impacts its suitability as an internal standard. A high level of purity ensures that the measured response in an analytical instrument is attributable to the deuterated compound and not to any impurities. The assessment of purity and the profiling of potential impurities involve a combination of orthogonal analytical techniques.
Purity Assessment:
The purity of this compound is typically determined using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. pharmtech.com Other techniques that may be employed for characterization and purity assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the molecular structure and can also be used for quantitative analysis (qNMR) to determine purity. eurofins.comresolvemass.ca
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound and to detect and identify impurities. pharmtech.comresolvemass.ca
Thermogravimetric Analysis (TGA): TGA can be used to determine the content of volatile impurities. eurofins.com
Karl Fischer Titration: This method is used to quantify the water content in the reference material. eurofins.com
Impurity Profiling:
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. For deuterated analogs, a key consideration is the presence of the non-deuterated (unlabeled) compound as an impurity. waters.comtandfonline.com The presence of unlabeled O-Desmethylvenlafaxine can lead to interference in the analytical method and result in inaccurate quantification of the analyte. tandfonline.com
Common categories of impurities that are assessed include:
Organic Impurities: These include structurally related compounds, isomers, and residual starting materials or intermediates from the synthesis. pharmtech.com
Inorganic Impurities: These can include residual catalysts or salts from the manufacturing process and are often assessed using techniques like inductively coupled plasma (ICP) spectroscopy. eurofins.com
Residual Solvents: Gas chromatography (GC) is commonly used to determine the presence of residual solvents from the purification process. pharmtech.com
Isotopic Purity: The isotopic enrichment of this compound is a critical parameter. Mass spectrometry is used to determine the distribution of deuterated forms (e.g., d1-d6) and to ensure a high percentage of the desired d6 isotopologue.
The following table outlines the common analytical techniques used for purity assessment and impurity profiling of this compound.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantifies organic purity and separates impurities. pharmtech.comresolvemass.ca |
| Mass Spectrometry (MS) | Confirms molecular weight, determines isotopic distribution, and identifies impurities. resolvemass.catandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and can be used for quantitative purity assessment (qNMR). eurofins.comresolvemass.ca |
| Gas Chromatography (GC) | Determines the content of residual solvents. pharmtech.com |
| Karl Fischer Titration | Measures the water content. eurofins.com |
| Inductively Coupled Plasma (ICP) | Quantifies inorganic impurities. eurofins.com |
Compliance with Bioanalytical Method Validation Regulatory Guidelines
The use of this compound as an internal standard in bioanalytical methods must comply with guidelines issued by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov These guidelines provide recommendations for the validation of bioanalytical methods to ensure the reliability and integrity of the data generated from pharmacokinetic and toxicokinetic studies.
Key considerations for the use of this compound in compliance with these guidelines include:
Internal Standard Selection: Regulatory guidelines recommend the use of a stable isotope-labeled analog of the analyte as the internal standard whenever possible. nih.govresearchgate.net this compound is an ideal internal standard for the quantification of O-Desmethylvenlafaxine as it has similar physicochemical properties, and its mass difference allows for selective detection by mass spectrometry.
Internal Standard Purity and Identity: The purity and identity of the internal standard must be known. fda.gov While a full certificate of analysis is not always required, the user must demonstrate that the internal standard is suitable for its intended use, for example, by showing a lack of interference with the analyte. fda.gov
Internal Standard Response Monitoring: During the analysis of study samples, the response of the internal standard should be monitored for variability. nih.govfda.gov Significant variability in the internal standard response may indicate issues with sample processing or matrix effects and could impact the accuracy of the analyte concentration measurements. fda.gov
Matrix Effects: The potential for the biological matrix to affect the ionization of the analyte and the internal standard must be evaluated. The use of a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, as it is expected to be affected in a similar manner to the analyte. waters.comnih.gov
Method Validation Parameters: The bioanalytical method utilizing this compound must be fully validated for parameters such as selectivity, accuracy, precision, recovery, calibration curve, and stability, as stipulated in the regulatory guidelines. europa.eufda.gov
The table below summarizes the key regulatory expectations for the use of this compound as an internal standard in bioanalytical method validation.
| Regulatory Expectation | Description | Relevant Guideline |
| Appropriate Internal Standard | A stable isotope-labeled analog of the analyte is the preferred internal standard. nih.govresearchgate.net | FDA, EMA |
| Purity and Characterization | The purity and identity of the internal standard should be established and documented. fda.gov | FDA |
| Monitoring of IS Response | The response of the internal standard should be monitored for consistency across all samples. nih.govfda.gov | FDA |
| Evaluation of Matrix Effects | The effect of the biological matrix on the analyte and internal standard should be investigated. waters.comnih.gov | FDA, EMA |
| Full Method Validation | The bioanalytical method must be validated for all relevant parameters. europa.eufda.gov | FDA, EMA |
Emerging Research Directions and Methodological Innovations Involving O Desmethylvenlafaxine D6
Development of Novel Integrated Bioanalytical Workflows
The integration of O-Desmethylvenlafaxine-d6 into bioanalytical workflows has been instrumental in the development of highly sensitive and selective methods for quantifying venlafaxine (B1195380) and its primary metabolite, ODV. nih.gov These advanced workflows are crucial for preclinical and clinical pharmacokinetic studies.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The SIL-IS closely mimics the chemical and physical properties of the analyte (O-desmethylvenlafaxine) during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry allows it to compensate for variations in sample preparation and matrix effects, which are common challenges in analyzing complex biological samples like plasma or urine. nih.gov
By adding a known quantity of this compound to each sample at the beginning of the analytical process, researchers can accurately determine the concentration of the target analyte by comparing the mass spectrometer's response for the analyte to that of the internal standard. This approach significantly improves the precision, accuracy, and reliability of the quantification. nih.govnih.gov
One of the key techniques employed in these workflows is multiple-reaction monitoring (MRM), which enhances the selectivity of the analysis. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This high degree of specificity allows for the accurate measurement of the compounds even in the presence of other potentially interfering substances in the biological matrix. nih.gov
Table 1: Mass Spectrometric Parameters for O-Desmethylvenlafaxine and its Labeled Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| O-desmethylvenlafaxine (ODV) | 264.0 | 58.1 |
| This compound (ODV-d6) | 270.0 | 64.1 |
Data derived from a preclinical pharmacokinetic study utilizing LC-MS/MS with MRM. nih.gov
This integrated approach, combining efficient sample preparation with ultrafast LC-MS/MS analysis and the use of this compound, results in robust and reliable bioanalytical methods essential for modern drug development. nih.gov
Contributions to Advanced Analytical Methods in Forensic Toxicology and Drug Monitoring
This compound is an essential component in advanced analytical methods for forensic toxicology and therapeutic drug monitoring (TDM). cerilliant.comcaymanchem.com In these fields, the accurate quantification of drugs and their metabolites in biological samples is paramount for clinical decision-making and legal proceedings.
Forensic Toxicology: In forensic analysis, this compound is used as an internal standard in isotope dilution methods with gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS) to quantify O-desmethylvenlafaxine in samples such as urine. cerilliant.comcaymanchem.com The development of hyphenated mass spectrometric techniques allows toxicologists to assay for a large number of drugs with increasing sensitivity. nih.gov The use of a deuterated internal standard ensures the high level of accuracy and certainty required for forensic applications, where results can have significant legal implications. cerilliant.com
Therapeutic Drug Monitoring (TDM): TDM is the clinical practice of measuring drug concentrations in a patient's bloodstream to optimize dosage regimens. themedicon.com It is particularly useful for drugs like venlafaxine, where there is significant interindividual variability in metabolism, often due to genetic factors related to enzymes like CYP2D6. rug.nlresearchgate.net By measuring the levels of both the parent drug (venlafaxine) and its active metabolite (O-desmethylvenlafaxine), clinicians can better manage treatment to maximize efficacy and minimize adverse effects. nih.gov
Advanced LC-MS/MS methods utilizing this compound as an internal standard have been developed for the simultaneous determination of venlafaxine and ODV for TDM purposes. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the use of smaller sample volumes, such as those obtained from dried blood spots (DBS), which is a less invasive sampling technique. rug.nlnih.gov
Table 2: Application of this compound in Analytical Methods
| Field | Technique | Purpose | Key Advantage |
|---|---|---|---|
| Forensic Toxicology | GC/MS, LC/MS | Quantification of ODV in urine drug testing. cerilliant.com | High accuracy and reliability for legal certainty. |
Future Prospects in the Research and Development of Isotope-Labeled Compounds as Research Tools
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern pharmaceutical research, with significant potential for future applications. musechem.comprnewswire.com These compounds provide unparalleled insights into the behavior of drugs within biological systems. musechem.com The growing research and development initiatives in the biopharmaceutical industry are expected to continue to drive the demand and innovation in this field. prnewswire.commordorintelligence.com
While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling hold immense potential for detailed mechanistic pharmacokinetic studies. By using isotopically labeled versions of a drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.com
Future studies could employ more complex labeling patterns on venlafaxine or its metabolites to investigate specific metabolic pathways. For example, by strategically placing labels at sites of metabolic activity, researchers can elucidate the mechanisms and rates of different biotransformation reactions, such as the O-demethylation of venlafaxine to ODV by the CYP2D6 enzyme. nih.gov This provides a deeper understanding of drug-drug interactions and the impact of genetic polymorphisms on drug metabolism. researchgate.net Such studies are crucial for predicting a drug's behavior in diverse patient populations and for developing safer and more effective therapeutics. musechem.com
The trend in bioanalysis is moving towards the simultaneous quantification of multiple analytes (multiplexing) to gain a more comprehensive understanding of drug effects and to improve efficiency. In this context, the use of a specific stable isotope-labeled internal standard for each analyte is critical for maintaining analytical accuracy.
This compound is a key component in assays that simultaneously measure venlafaxine and O-desmethylvenlafaxine. nih.govnih.govnih.gov Future innovations will likely involve expanding these panels to include other relevant metabolites or co-administered drugs. The development of new and more efficient methods for synthesizing a wider range of isotope-labeled compounds will be crucial for advancing these multi-analyte strategies. x-chemrx.com As analytical instrumentation, particularly high-resolution mass spectrometry, continues to evolve, the ability to accurately quantify dozens or even hundreds of compounds in a single analysis will become more feasible, with SIL-ISs like this compound being fundamental to the success of such strategies.
Q & A
Q. What are the critical considerations for synthesizing O-Desmethylvenlafaxine-d6 with high isotopic purity?
Methodological Answer: Synthesis requires precise deuteration at the N,N-dimethyl groups. Deuterated precursors (e.g., dimethyl-d6-amine) must be used under anhydrous conditions to avoid proton exchange. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm isotopic purity (>98%) and structural integrity .
Q. How should stock solutions of this compound be prepared for quantitative LC/MS workflows?
Methodological Answer: Dissolve the compound in methanol (preferred solvent due to solubility data ) to prepare a primary stock (e.g., 1 mg/mL). Serial dilutions in methanol-water (50:50 v/v) minimize solvent evaporation. Calibrate using certified reference standards (e.g., Cerilliant/Supelco) to ensure accuracy, and validate stability over 24-hour periods under refrigeration (2–8°C) .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
Methodological Answer: Isotope dilution LC/MS or GC/MS is the gold standard. For urine analysis, use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 269 → 121 (quantifier) and 269 → 58 (qualifier) for deuterated ions. Cross-validate with non-deuterated O-Desmethylvenlafaxine (CAS 93413-62-8) to rule out isotopic interference .
Advanced Research Questions
Q. How can matrix effects be mitigated when quantifying this compound in complex biological samples?
Methodological Answer: Use matrix-matched calibration curves and post-column infusion to identify ion suppression/enhancement zones. Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges (e.g., Oasis MCX) reduces phospholipid interference. Normalize recovery rates (target >85%) using deuterated internal standards spiked pre-extraction .
Q. What protocols ensure the long-term stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should assess thermal degradation (25°C vs. 4°C), photolysis (UV/Vis exposure), and hydrolysis (pH 1–13). Store lyophilized forms in amber vials under argon at -20°C; reconstituted solutions in methanol are stable for ≤72 hours at 2–8°C. Monitor deuterium loss via HRMS quarterly .
Q. How do enantiomeric impurities (e.g., R-(-)- vs. S-(+)- forms) impact chiral resolution in this compound analysis?
Methodological Answer: Enantiomeric purity is critical for pharmacokinetic studies. Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane:ethanol:diethylamine (80:20:0.1) at 1 mL/min. Validate resolution (Rs >1.5) using enantiomer-specific standards (e.g., CAS 1062609-96-4 for R-(-)-form ).
Q. What strategies validate the absence of protonated isotopologs (e.g., d5 or d7) in this compound batches?
Methodological Answer: Employ HRMS with a resolving power ≥30,000 (FWHM) to distinguish d6 (theoretical m/z 269.42) from d5 (Δ m/z +1.006). Isotopic purity assays should include 3D ion chromatograms and natural abundance correction algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
